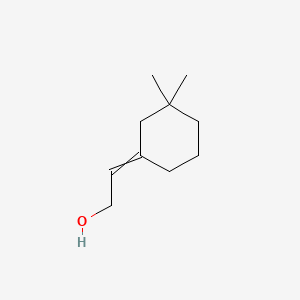
N-cyclopropyl-2-nitrobenzenesulfonamide
概述
描述
N-cyclopropyl-2-nitrobenzenesulfonamide is a chemical compound with the molecular formula C₉H₁₀N₂O₄S. It is characterized by the presence of a cyclopropyl group attached to a nitrobenzenesulfonamide moiety.
准备方法
Synthetic Routes and Reaction Conditions
N-cyclopropyl-2-nitrobenzenesulfonamide can be synthesized through a reaction involving o-nitrobenzenesulfonyl chloride and cyclopropylamine. The process typically involves dissolving o-nitrobenzenesulfonyl chloride in dichloromethane (DCM) and cooling the solution to 0°C using an ice bath. A mixture of triethylamine (Et₃N) and cyclopropylamine in DCM is then slowly added to the solution, and the reaction is stirred at room temperature for 3-4 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial applications. The use of common reagents and solvents, such as DCM and Et₃N, makes the process feasible for larger-scale production.
化学反应分析
Types of Reactions
N-cyclopropyl-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or other metal catalysts.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Reduction: The reduction of the nitro group results in the formation of N-cyclopropyl-2-aminobenzenesulfonamide.
Substitution: Depending on the nucleophile used, various substituted sulfonamide derivatives can be formed.
科学研究应用
N-cyclopropyl-2-nitrobenzenesulfonamide has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a pharmacological agent due to its unique chemical structure and reactivity.
作用机制
The mechanism of action of N-cyclopropyl-2-nitrobenzenesulfonamide involves its ability to undergo various chemical transformations. The nitro group can be reduced to an amine, which can then participate in further reactions. The sulfonamide group can act as a nucleophile or electrophile, depending on the reaction conditions. These properties make it a versatile compound in synthetic chemistry .
相似化合物的比较
Similar Compounds
- N-cyclopropyl-4-nitrobenzenesulfonamide
- N-cyclopropyl-2-aminobenzenesulfonamide
- N-cyclopropyl-2-chlorobenzenesulfonamide
Uniqueness
N-cyclopropyl-2-nitrobenzenesulfonamide is unique due to the presence of both a cyclopropyl group and a nitro group on the benzenesulfonamide moiety. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry .
属性
IUPAC Name |
N-cyclopropyl-2-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4S/c12-11(13)8-3-1-2-4-9(8)16(14,15)10-7-5-6-7/h1-4,7,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZDNGPITOUOSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355323 | |
| Record name | N-cyclopropyl-2-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400839-43-2 | |
| Record name | N-cyclopropyl-2-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[1,6-dihydroxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalen-2-yl]ethanone](/img/structure/B1606737.png)
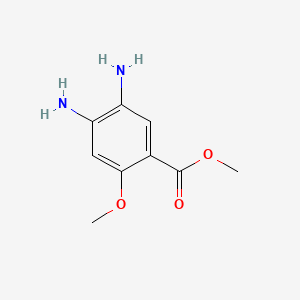
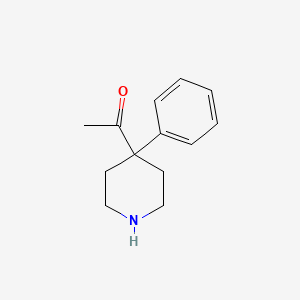
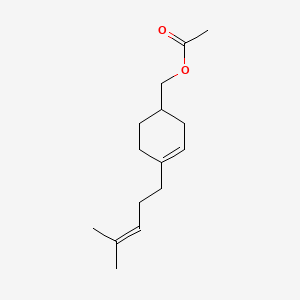
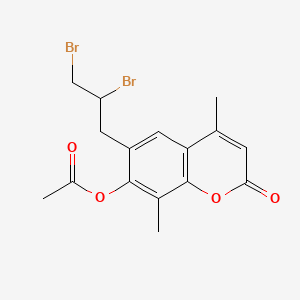
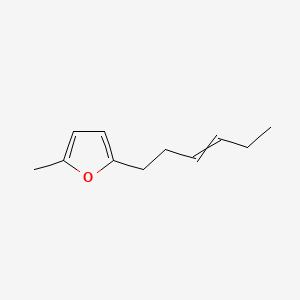
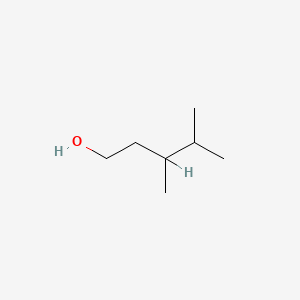
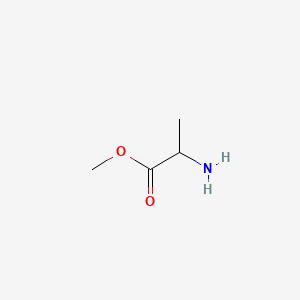
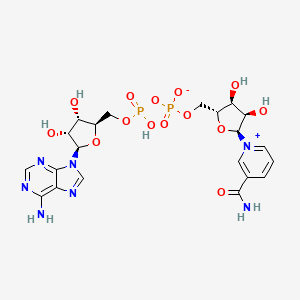
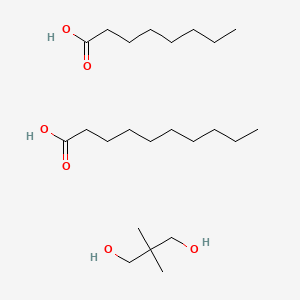
amino]-4-methoxyphenyl]-](/img/structure/B1606754.png)
